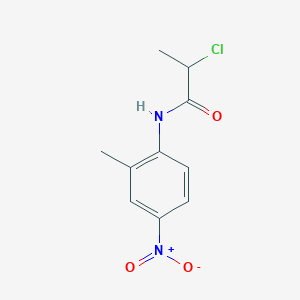

2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

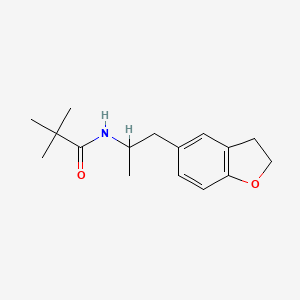

“2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide” is a chemical compound with the molecular formula C10H11ClN2O3 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanamide group attached to a 2-methyl-4-nitrophenyl group via a chlorine atom . Further structural analysis would require more specific data or computational modeling.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 228.63 , a predicted melting point of 109.5-110 °C, a predicted boiling point of 374.9±27.0 °C, and a predicted density of 1.391±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Applications

Biphasic Synthesis Approach : A study demonstrated a simple and efficient biphasic method for the preparation of 4-nitrophenyl N-methylcarbamate and other N-alkylcarbamate analogues, including a compound structurally related to "2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide". This method offers a safer alternative to using highly toxic methyl isocyanate, with the products obtained in excellent yields after simple filtration and solvent evaporation (Peterson, Houguang, & Ke, 2006).

Pharmacokinetic Studies

Selective Androgen Receptor Modulators (SARMs) : Research on S-1, a potent SARM structurally similar to "this compound", explored its pharmacokinetics and metabolism in rats. The study provided insights into the compound's low clearance, moderate volume of distribution, and extensive metabolism, identifying numerous phase I and II metabolites (Wu et al., 2006).

Environmental and Analytical Studies

Advanced Oxidation Processes for Degradation : A comparative study of various Advanced Oxidation Processes (AOPs) for the degradation of 4-chloro-2-nitrophenol, a compound sharing structural features with "this compound", showed that UV/Fenton process was the most effective method for partial mineralization. This study helps understand the environmental fate and degradation mechanisms of related compounds (Saritha, Aparna, Himabindu, & Anjaneyulu, 2007).

Propiedades

IUPAC Name |

2-chloro-N-(2-methyl-4-nitrophenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c1-6-5-8(13(15)16)3-4-9(6)12-10(14)7(2)11/h3-5,7H,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERPFSWSQHPEQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclopropyl-6-{[1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2810973.png)

![4-butoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2810975.png)

![2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2810981.png)

![Pyridin-4-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2810983.png)

![N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2810985.png)